FAM-Srctide

Catalog No.
S12861536
CAS No.
M.F
C102H129N19O26
M. Wt
2037.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FAM-Srctide

Product Name

FAM-Srctide

IUPAC Name

(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C102H129N19O26

Molecular Weight

2037.2 g/mol

InChI

InChI=1S/C102H129N19O26/c1-55(2)45-75(117-98(142)81-25-16-43-120(81)99(143)74(37-39-86(129)130)114-92(136)73(36-38-85(127)128)110-84(126)53-108-89(133)59-28-33-66-65(48-59)101(145)147-102(66)67-34-31-62(124)50-82(67)146-83-51-63(125)32-35-68(83)102)93(137)115-76(46-58-26-29-61(123)30-27-58)94(138)116-77(49-60-52-107-69-20-8-7-19-64(60)69)95(139)119-79(54-122)96(140)118-78(47-57-17-5-4-6-18-57)100(144)121-44-15-24-80(121)97(141)109-56(3)88(132)112-71(22-10-13-41-104)91(135)113-72(23-11-14-42-105)90(134)111-70(87(106)131)21-9-12-40-103/h4-8,17-20,26-35,48,50-52,55-56,70-81,107,122-125H,9-16,21-25,36-47,49,53-54,103-105H2,1-3H3,(H2,106,131)(H,108,133)(H,109,141)(H,110,126)(H,111,134)(H,112,132)(H,113,135)(H,114,136)(H,115,137)(H,116,138)(H,117,142)(H,118,140)(H,119,139)(H,127,128)(H,129,130)/t56-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1

InChI Key

ZCLBDQAMPLFYPV-AJBNWBOWSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O

FAM-Srctide is a peptide compound that consists of the sequence GEEPLYWSFPAKKK, with a modification at the N-terminal where it is conjugated to a fluorescein derivative known as 5-carboxyfluorescein, commonly referred to as FAM. This modification allows for fluorescence-based detection and tracking in various biological applications. FAM-Srctide serves as a substrate for numerous protein kinases, including but not limited to Blk, BTK, cKit, and Src, making it significant in biochemical research and potential therapeutic applications .

The reactivity of FAM-Srctide primarily involves phosphorylation by various kinases. These enzymatic reactions typically proceed through the transfer of a phosphate group from ATP (adenosine triphosphate) to specific serine or threonine residues within the peptide sequence. The general reaction can be described as follows:

FAM Srctide+ATPKinasePhospho FAM Srctide+ADP\text{FAM Srctide}+\text{ATP}\xrightarrow{\text{Kinase}}\text{Phospho FAM Srctide}+\text{ADP}

This phosphorylation alters the peptide's structure and function, influencing downstream signaling pathways in cells .

FAM-Srctide exhibits significant biological activity due to its role as a substrate for various kinases. Its ability to be phosphorylated allows it to participate in critical cellular processes such as signal transduction, cell growth, and differentiation. The peptide's interaction with kinases like Src and others involved in cancer signaling pathways makes it a valuable tool for studying these processes in vitro and potentially in vivo .

The synthesis of FAM-Srctide can be achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. The incorporation of the FAM label typically occurs during the final stages of synthesis or through post-synthetic modification. Key steps include:

  • Amino Acid Coupling: Each amino acid is coupled using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form peptide bonds.
  • Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
  • Labeling: The N-terminal FAM group is introduced during synthesis or via a subsequent reaction involving a suitable linker .

FAM-Srctide is utilized in several applications:

  • Fluorescence Microscopy: The FAM label enables visualization of cellular processes involving the peptide.
  • Kinase Activity Assays: It serves as a substrate in assays to study kinase activity and inhibition.
  • Drug Discovery: FAM-Srctide can be used to screen for compounds that modulate kinase activity, aiding in the development of targeted therapies .

Studies involving FAM-Srctide often focus on its interactions with various kinases. For instance, kinetic analyses can reveal how different inhibitors affect the phosphorylation rate of FAM-Srctide by specific kinases. Additionally, co-immunoprecipitation studies can help elucidate protein-protein interactions involving FAM-Srctide and its associated signaling partners. These studies provide insights into the regulatory mechanisms governing kinase activity and their implications in disease states .

FAM-Srctide shares structural and functional similarities with other fluorescently labeled peptides used in kinase assays and cellular imaging. Here are some comparable compounds:

Compound NameStructure/FunctionUnique Features
Fluorescein-labeled PeptideGeneral substrate for kinasesVersatile labeling for various peptides
Cy5-labeled PeptideSubstrate for specific kinasesHigher emission wavelength than fluorescein
Rhodamine-labeled PeptideSubstrate for different kinasesDistinctive colorimetric properties

Uniqueness of FAM-Srctide

FAM-Srctide is unique due to its specific sequence that interacts with multiple protein kinases, combined with its fluorescent properties that allow real-time monitoring of phosphorylation events within living cells. This dual functionality enhances its utility in both basic research and applied biomedical fields .

Solid-Phase Peptide Synthesis Strategies

The synthesis of FAM-Srctide employs solid-phase peptide synthesis utilizing the 9-fluorenylmethyloxycarbonyl strategy, which has emerged as the preferred method for peptide synthesis due to its mild deprotection conditions and compatibility with automated synthesizers [9] [11]. The 9-fluorenylmethyloxycarbonyl approach offers significant advantages over the tert-butyloxycarbonyl method, including reduced side reactions and improved synthetic efficiency for complex peptide sequences [11] [14].

Contemporary solid-phase peptide synthesis protocols implement polyethylene glycol-modified polystyrene resins, which provide enhanced swelling properties and reduced aggregation during chain elongation [40]. The synthetic process begins with the attachment of the C-terminal lysine residue to the resin through an acid-labile linker, typically utilizing Rink amide resin to generate the desired C-terminal amide functionality [37] [40].

Coupling ReagentActivation TimeCoupling EfficiencySide Chain Protection
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate30 minutes>99%tert-Butyl groups [40]
1-Hydroxybenzotriazole30 minutes98-99%Trityl groups [40]
N,N'-Diisopropylcarbodiimide45 minutes97-98%2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl [40]

Amino acid coupling reactions employ a five-fold molar excess of activated amino acid derivatives relative to the resin substitution level [40]. The activation process utilizes N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate in combination with 1-hydroxybenzotriazole and N,N-diisopropylethylamine in dimethylformamide [9] [40]. Deprotection of the 9-fluorenylmethyloxycarbonyl group occurs through treatment with 20% piperidine in dimethylformamide for two successive five-minute periods [9] [40].

The synthesis proceeds through iterative cycles of deprotection, washing, coupling, and washing until the complete peptide sequence is assembled [40]. Each coupling reaction is monitored using the Kaiser test to ensure complete conversion before proceeding to the next amino acid addition [21] [40]. Double coupling procedures are implemented for sterically hindered amino acids such as proline and for sequences prone to aggregation [40].

Fluorescent Dye Conjugation Techniques

The incorporation of 5-carboxyfluorescein into the Srctide sequence requires specialized conjugation methodologies that maintain both peptide integrity and fluorescent properties [12] [28]. Two primary approaches have been developed for fluorescein attachment: direct coupling during solid-phase synthesis and post-synthetic modification of the completed peptide [15] [22].

Direct conjugation during solid-phase synthesis involves the use of pre-activated 5-carboxyfluorescein N-hydroxysuccinimide ester, which reacts with the N-terminal amino group under mildly basic conditions [12] [28]. The reaction proceeds optimally at pH 8.0 to 8.5 in dimethylformamide with N,N-diisopropylethylamine as the base [12] [30]. Reaction times typically range from 2 to 4 hours at room temperature, with coupling efficiencies exceeding 95% when employing a three-fold molar excess of the activated fluorophore [12] [28].

Conjugation MethodReaction TimeYieldPurityFluorescence Retention
N-Hydroxysuccinimide Ester Direct Coupling2-4 hours92-96%>95%>98% [12] [28]
Post-Synthetic Modification6-12 hours85-90%90-95%95-98% [12] [28]
Pentafluorophenol Ester Coupling1-2 hours94-98%>96%>99% [12]

Alternative conjugation strategies employ pentafluorophenol esters of 5-carboxyfluorescein, which demonstrate superior reactivity and reduced side product formation compared to N-hydroxysuccinimide esters [12]. The pentafluorophenol ester approach achieves coupling efficiencies exceeding 98% with reaction times reduced to 1-2 hours under microwave irradiation [12]. This method particularly benefits from the enhanced leaving group ability of pentafluorophenol, resulting in more efficient amide bond formation [12].

Post-synthetic fluorescein conjugation involves the treatment of the completed Srctide peptide with activated 5-carboxyfluorescein derivatives in aqueous or mixed aqueous-organic solvent systems [22] [28]. The reaction requires careful pH control to maintain the nucleophilicity of the N-terminal amino group while preventing hydrolysis of the activated ester [30] [31]. Optimal conditions include pH 8.0 to 8.5, maintained using phosphate or bicarbonate buffer systems [30] [31].

Protection strategies for 5-carboxyfluorescein during peptide synthesis utilize trityl groups to mask the fluorophore's reactive functionalities [28]. The trityl protecting group can be selectively removed using mild acidic conditions that do not affect the peptide backbone or other protecting groups [28]. This approach enables the synthesis of peptides containing multiple fluorescent labels or the incorporation of additional chemical modifications [28].

High-Performance Liquid Chromatography and Mass Spectrometry Validation Protocols

Purification and validation of FAM-Srctide requires sophisticated analytical methodologies combining high-performance liquid chromatography separation with mass spectrometric identification [13] [16]. Reversed-phase high-performance liquid chromatography serves as the primary purification technique, utilizing the differential hydrophobic interactions between the peptide and stationary phase materials [13] [16].

Standard reversed-phase high-performance liquid chromatography protocols employ C18 or C8 silica-based stationary phases with acetonitrile-water mobile phase systems containing 0.1% trifluoroacetic acid [13] [16]. The trifluoroacetic acid serves multiple functions including ion-pairing enhancement, peak symmetry improvement, and suppression of silanol interactions [13]. Gradient elution programs typically initiate at 5-10% acetonitrile and increase to 80-90% acetonitrile over 20-60 minutes depending on the peptide complexity and required resolution [13] [23].

Column TypeParticle SizeFlow RateGradient RangeResolutionAnalysis Time
C18 Silica5 micrometers1.0 mL/min5-80% AcetonitrileRs >2.025-30 minutes [13] [16]
C8 Silica5 micrometers1.0 mL/min10-70% AcetonitrileRs >1.820-25 minutes [13] [16]
Monolithic C18N/A2.0 mL/min5-90% AcetonitrileRs >2.515-20 minutes [16] [21]

Preparative purification employs scaled-up chromatographic systems with proportionally increased column dimensions and flow rates [23] [33]. The linear scale-up methodology maintains the same gradient profile and selectivity while accommodating larger sample loads [33] [35]. Column diameter increases from 4.6 millimeters for analytical separations to 20-50 millimeters for preparative applications, with corresponding flow rate adjustments to maintain linear velocity [33] [35].

Mass spectrometry validation utilizes matrix-assisted laser desorption/ionization time-of-flight instrumentation for accurate molecular weight determination and purity assessment [17] [18]. Sample preparation involves mixing the peptide solution with α-cyano-4-hydroxycinnamic acid matrix in a 1:1 ratio with 0.1% trifluoroacetic acid [17] [19]. The matrix assists in the desorption and ionization process while minimizing fragmentation of the intact peptide [17] [19].

Peptide mass fingerprinting protocols compare the observed mass spectrum with theoretical values calculated from the amino acid sequence [17] [18]. Mass accuracy tolerances typically range from 10-50 parts per million for modern time-of-flight instruments, enabling confident identification of the target compound and detection of synthetic impurities [17] [19]. Tandem mass spectrometry experiments provide sequence confirmation through collision-induced dissociation fragmentation patterns [17] [38].

Analytical ParameterAcceptance CriteriaTypical ResultsMethod Validation
Molecular Weight Accuracy±0.01%2037.23 ± 0.02 DaVerified [8] [17]
Purity by High-Performance Liquid Chromatography>95%96-99%Area normalization [13] [21]
Fluorescence Activity>90% retention95-98% retentionSpectrofluorometry [15] [20]
Sequence Confirmation100% coverageComplete b/y ion seriesTandem mass spectrometry [17] [38]

Advanced validation protocols incorporate liquid chromatography-tandem mass spectrometry systems that provide simultaneous separation and structural characterization [38] [39]. These integrated platforms enable real-time monitoring of peptide elution while generating fragmentation spectra for sequence verification [38]. The approach reduces analysis time and sample consumption while providing comprehensive analytical data [38] [39].

Role as a Substrate for Src-Family Kinases

FAM-Srctide serves as a highly specific and validated substrate for the Src-family kinases, which constitute a crucial group of non-receptor tyrosine kinases involved in diverse cellular processes [1] [2] [3]. The peptide contains the optimized amino acid sequence GEEPLYWSFPAKKK conjugated to 5-carboxyfluorescein at the amino terminus, providing both substrate functionality and fluorescent detection capability [4] [1].

The substrate specificity of FAM-Srctide extends across multiple members of the Src-family kinases, including Src, Fyn, Lck, Hck, Lyn, and Yes [2] [5]. Research has demonstrated that FAM-Srctide exhibits differential phosphorylation efficiency among these kinases, with Src, Hck, and Lyn showing constitutive phosphorylation activity in cellular expression systems [2]. The kinase-substrate relationship is characterized by the tyrosine residue at position 7 in the peptide sequence, which serves as the primary phosphorylation site [1] [4].

Kinetic analyses have revealed that FAM-Srctide displays favorable catalytic parameters when used with Src-family kinases [6] [7]. The substrate demonstrates a KM value of approximately 120 μM for Src kinase, with a kcat value of 850 min⁻¹, resulting in a catalytic efficiency (kcat/KM) of 7.08 min⁻¹μM⁻¹ [8] [6]. These kinetic parameters compare favorably with other established Src substrates, positioning FAM-Srctide as an optimal choice for enzymatic studies [6] [7].

The substrate specificity extends beyond Src-family kinases to include additional tyrosine kinases such as Bruton's tyrosine kinase, epidermal growth factor receptor, anaplastic lymphoma kinase, and Janus kinase 2 [4] [9] [8]. This broad substrate recognition profile makes FAM-Srctide particularly valuable for comparative kinase studies and selectivity profiling applications [4] [9].

Fluorescence-Based Kinase Activity Profiling

The fluorescence-based profiling capabilities of FAM-Srctide are primarily attributed to the 5-carboxyfluorescein moiety, which provides robust optical detection properties with an excitation maximum at 494 nm and emission maximum at 521 nm [1] [4]. The fluorophore exhibits a high quantum yield of 0.79 and extinction coefficient of 68,000 M⁻¹cm⁻¹, enabling sensitive detection of phosphorylation events [1] [4].

Fluorescence polarization assays represent a major application of FAM-Srctide in kinase activity profiling [10] [11] [12]. These assays leverage the principle that phosphorylation of the peptide substrate creates a binding site for anti-phosphotyrosine antibodies, resulting in increased molecular size and corresponding changes in fluorescence polarization [10] [11]. The methodology involves incubating FAM-Srctide with the target kinase, adenosine triphosphate, and anti-phosphotyrosine antibodies, followed by fluorescence polarization measurement [10] [11].

The homogeneous nature of fluorescence polarization assays eliminates the need for separation steps, making them particularly suitable for high-throughput screening applications [10] [11] [12]. Studies have demonstrated that monoclonal antibody PY54 provides optimal polarization signals with FAM-Srctide, achieving sensitivity comparable to radioactive phosphate transfer assays [10] [11]. The fluorescence polarization method has been successfully validated for drug discovery applications, showing similar inhibition constants to established biochemical assays [10] [11].

Time-resolved fluorescence resonance energy transfer assays constitute another important application of FAM-Srctide in kinase profiling [9] [13]. These assays utilize terbium-conjugated anti-phosphotyrosine antibodies to detect phosphorylated FAM-Srctide through energy transfer from terbium to fluorescein [9] [13]. The TR-FRET methodology provides enhanced sensitivity and reduced background fluorescence compared to conventional fluorescence assays [9] [13].

Research has shown that TR-FRET assays using FAM-Srctide achieve detection limits in the low nanomolar range for kinase activity measurements [9] [13]. The assay protocol involves incubating FAM-Srctide with kinase and adenosine triphosphate, followed by addition of terbium-conjugated antibodies and measurement of the 520/495 nm fluorescence ratio [9] [13]. This approach has been successfully applied to screening inhibitors of Bruton's tyrosine kinase and other therapeutic targets [9] [13].

Real-Time Monitoring of Phosphorylation Kinetics

Real-time monitoring of phosphorylation kinetics using FAM-Srctide provides unprecedented insights into the temporal dynamics of kinase activity [14] [15] [16]. The continuous fluorescence detection capability enables researchers to observe phosphorylation events as they occur, revealing kinetic parameters that are not accessible through endpoint assays [14] [15].

The methodology for real-time monitoring involves preparing reaction mixtures containing FAM-Srctide, kinase, and adenosine triphosphate in appropriate buffer systems, followed by continuous fluorescence measurement at the FAM emission wavelength [14] [15]. The assay can be performed in fluorimeters for single reaction monitoring or in plate readers for simultaneous analysis of multiple reactions [14] [15].

Real-time kinetic studies have revealed that FAM-Srctide phosphorylation follows Michaelis-Menten kinetics with most tyrosine kinases [14] [15] [6]. The continuous monitoring approach allows for precise determination of initial velocity parameters, substrate saturation kinetics, and inhibitor binding constants [14] [15]. Temperature control is critical for these measurements, with optimal assay conditions typically maintained at 30°C [14] [15].

The real-time monitoring capability has been particularly valuable for studying the effects of kinase inhibitors on phosphorylation dynamics [14] [15] [17]. Researchers can observe the time course of inhibitor action, distinguishing between competitive, non-competitive, and time-dependent inhibition mechanisms [14] [15]. This information is crucial for understanding inhibitor mechanism of action and optimizing therapeutic interventions [14] [15].

Advanced applications of real-time monitoring include the study of allosteric regulation and cooperative binding effects in kinase systems [14] [15]. The continuous detection format allows researchers to observe complex kinetic behaviors that may not be apparent in endpoint assays, providing deeper insights into kinase regulation mechanisms [14] [15].

The integration of real-time monitoring with automated liquid handling systems has enabled high-throughput kinetic screening applications [14] [15] [17]. This approach allows for the simultaneous determination of kinetic parameters across multiple kinases or inhibitor concentrations, accelerating the pace of kinase research and drug discovery [14] [15] [17].

Data Tables

ApplicationMethodologyDetection MethodKinase SpecificityKey Advantages
Substrate for Src-Family KinasesDirect phosphorylation by Src, Fyn, Lck, Hck, Lyn, YesWestern blot, mass spectrometry, fluorescenceSrc-family kinases, BTK, JAK2, EGFR, ALKHigh specificity, validated substrate
Fluorescence Polarization AssaysFluorescence polarization detection using anti-phosphotyrosine antibodiesFluorescence polarization analyzerBroad tyrosine kinase coverageHomogeneous assay format, no separation required
TR-FRET AssaysTime-resolved fluorescence resonance energy transfer with terbium-conjugated antibodiesLanthascreen TR-FRET detectionBTK, Src-family kinasesHigh sensitivity, quantitative measurements
Real-Time Kinase Activity MonitoringContinuous fluorescence monitoring of phosphorylation eventsFluorescence plate readersMultiple tyrosine kinasesReal-time kinetics, continuous monitoring
Kinase Inhibitor ScreeningDose-response curves for IC50 determinationFluorescence intensity measurementsTarget-specific kinasesRobust screening capability
Enzyme Kinetics StudiesMichaelis-Menten kinetic parameter determinationContinuous fluorimetric assaysSrc, Lck, Hck, FynPrecise kinetic parameters
Substrate Specificity ProfilingSelectivity analysis across multiple kinasesPhosphoprotein-specific antibodiesComparative kinase analysisComparative selectivity analysis
High-Throughput ScreeningAutomated 96-well plate screening formatsAutomated plate readersMultiple kinase targetsAutomation compatible
Coupled Enzyme AssaysADP detection using luciferase-based systemsLuminescence detectionVarious protein kinasesSimple detection system
Phosphorylation DetectionImmunodetection of phosphorylated substrateAntibody-based detectionTyrosine kinasesEstablished protocols
KinaseKM (μM)kcat (min⁻¹)kcat/KM RatioOptimal pHMg²⁺ Requirement (mM)ATP Concentration (μM)Assay Temperature (°C)
Src1208507.087.51010030
Lck857208.477.01010030
Hck956807.167.51010030
Fyn1105905.367.21010030
BTK754205.607.41010030
EGFR603806.337.01010030
ALK453106.897.31010030
JAK21302902.237.61010030
ParameterValueNotes
Fluorophore5-FAM (5-carboxyfluorescein)Fluorescein derivative, pH-sensitive
Excitation wavelength (nm)494Optimal excitation for FAM
Emission wavelength (nm)521Maximum emission for FAM
Quantum yield0.79High quantum yield for sensitive detection
Extinction coefficient (M⁻¹cm⁻¹)68,000High extinction coefficient
Molecular weight (Da)2037.23Molecular formula: C102H129N19O26
Peptide sequenceFAM-GEEPLYWSFPAKKK-NH2Optimized Src substrate sequence
Optimal substrate concentration (μM)0.1-10Kinase-dependent optimization
Detection limit (nM)10-50Assay format dependent
Assay dynamic range10-1000 nMEnzyme concentration dependent

XLogP3

-2.5

Hydrogen Bond Acceptor Count

29

Hydrogen Bond Donor Count

23

Exact Mass

2036.93897013 g/mol

Monoisotopic Mass

2035.93561530 g/mol

Heavy Atom Count

147

Dates

Last modified: 08-10-2024

Explore Compound Types